2-(Trimethoxysilyl)ethyl heptadecafluorononanoate
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Overview
Description
2-(Trimethoxysilyl)ethyl heptadecafluorononanoate is a chemical compound with the molecular formula C14H13F17O5Si . It is known for its unique structure, which includes a trimethoxysilyl group and a heptadecafluorononanoate moiety. This compound is often used in various industrial and scientific applications due to its distinctive properties.
Preparation Methods
The synthesis of 2-(Trimethoxysilyl)ethyl heptadecafluorononanoate typically involves the reaction of heptadecafluorononanoic acid with 2-(trimethoxysilyl)ethanol. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethoxysilyl group. The process involves the use of a catalyst, such as a strong acid or base, to facilitate the esterification reaction. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
2-(Trimethoxysilyl)ethyl heptadecafluorononanoate undergoes various chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can be hydrolyzed in the presence of water, leading to the formation of silanols and methanol.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, which are essential in the formation of silane-based coatings and adhesives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common reagents used in these reactions include water, acids, bases, and nucleophiles such as amines and alcohols. The major products formed from these reactions include silanols, siloxanes, and substituted silanes .
Scientific Research Applications
2-(Trimethoxysilyl)ethyl heptadecafluorononanoate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of fluorinated silanes and siloxanes, which are important in the development of hydrophobic and oleophobic coatings.
Biology: The compound is used in the modification of surfaces to create biocompatible and anti-fouling coatings, which are essential in biomedical devices and implants.
Medicine: It is explored for its potential use in drug delivery systems, where its unique properties can enhance the stability and bioavailability of therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(Trimethoxysilyl)ethyl heptadecafluorononanoate involves its ability to form strong covalent bonds with various substrates. The trimethoxysilyl group undergoes hydrolysis and condensation reactions, leading to the formation of siloxane bonds. These bonds provide excellent adhesion and durability to coatings and adhesives. The heptadecafluorononanoate moiety imparts hydrophobic and oleophobic properties, making the compound suitable for creating water and oil-repellent surfaces .
Comparison with Similar Compounds
2-(Trimethoxysilyl)ethyl heptadecafluorononanoate can be compared with other similar compounds, such as:
2-(Trimethoxysilyl)ethyl octadecafluorodecanoate: This compound has a similar structure but with an additional fluorine atom, which may enhance its hydrophobic properties.
2-(Trimethoxysilyl)ethyl tridecafluorohexanoate: This compound has fewer fluorine atoms, which may result in lower hydrophobicity but potentially different reactivity and applications.
The uniqueness of this compound lies in its balance of hydrophobicity and reactivity, making it versatile for various applications .
Properties
CAS No. |
85857-19-8 |
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Molecular Formula |
C14H13F17O5Si |
Molecular Weight |
612.31 g/mol |
IUPAC Name |
2-trimethoxysilylethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoate |
InChI |
InChI=1S/C14H13F17O5Si/c1-33-37(34-2,35-3)5-4-36-6(32)7(15,16)8(17,18)9(19,20)10(21,22)11(23,24)12(25,26)13(27,28)14(29,30)31/h4-5H2,1-3H3 |
InChI Key |
JSMDRQFOHYUPCN-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCOC(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(OC)OC |
Origin of Product |
United States |
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